molecular formula C5H11F3O3Si B14313552 Trimethoxy(2,2,2-trifluoroethyl)silane CAS No. 110338-18-6

Trimethoxy(2,2,2-trifluoroethyl)silane

Cat. No.: B14313552
CAS No.: 110338-18-6
M. Wt: 204.22 g/mol
InChI Key: LLGVQQLZYJJDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoxy(2,2,2-trifluoroethyl)silane is an organosilicon compound characterized by a silicon atom bonded to three methoxy (–OCH₃) groups and a 2,2,2-trifluoroethyl (–CH₂CF₃) substituent. This structure combines the hydrolytic reactivity of methoxy groups with the electron-withdrawing effects of the trifluoroethyl moiety, making it valuable in applications such as surface modification, polymer synthesis, and nanomaterials. Its fluorinated chain enhances hydrophobicity and chemical stability, distinguishing it from non-fluorinated analogs .

Properties

CAS No.

110338-18-6

Molecular Formula

C5H11F3O3Si

Molecular Weight

204.22 g/mol

IUPAC Name

trimethoxy(2,2,2-trifluoroethyl)silane

InChI

InChI=1S/C5H11F3O3Si/c1-9-12(10-2,11-3)4-5(6,7)8/h4H2,1-3H3

InChI Key

LLGVQQLZYJJDBZ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CC(F)(F)F)(OC)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Trimethoxy(2,2,2-trifluoroethyl)silane can be synthesized through the reaction of 2,2,2-trifluoroethyltrimethoxysilane with appropriate reagents.

    Reaction Conditions: The specific conditions depend on the synthetic route chosen.

    Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Used as a silane coupling agent in surface modification and adhesion enhancement.

      Biology: May find applications in biomaterials and drug delivery systems.

      Medicine: Potential use in medical coatings or implants.

      Industry: Employed in the production of specialty materials.

  • Mechanism of Action

    • The exact mechanism by which Trimethoxy(2,2,2-trifluoroethyl)silane exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Silanes

    Substituent Effects on Silicon

    Trimethyl(2,2,2-trifluoroethoxy)silane (C₅H₁₁F₃OSi)
    • Structure : Silicon bonded to three methyl (–CH₃) groups and a trifluoroethoxy (–OCH₂CF₃) chain.
    • Key Differences: The methyl groups are less reactive toward hydrolysis compared to methoxy groups in the target compound. This reduces its utility in sol-gel processes but increases stability in non-polar environments.
    • Molecular Weight : 172.222 g/mol (vs. higher for trimethoxy derivatives due to methoxy’s oxygen content) .
    Trimethoxy(2-phenylethyl)silane
    • Structure : Silicon bonded to three methoxy groups and a phenylethyl (–CH₂CH₂C₆H₅) chain.
    • Key Differences: The aromatic phenylethyl group enhances π-π interactions, improving performance in adsorbing polycyclic aromatic hydrocarbons (PAHs) (83% efficiency in nanoparticle coatings). In contrast, the trifluoroethyl group offers superior hydrophobicity and electrochemical stability .

    Fluorination and Chain Length

    (Heptadecafluoro-1,1,2,2-Tetrahydrodecyl)Trimethoxysilane (C₁₃H₁₃F₁₇O₃Si)
    • Structure : A long perfluorinated chain (–C₁₀H₄F₁₇) attached to trimethoxy silicon.
    • Key Differences : The extended fluorocarbon chain provides extreme hydrophobicity and oleophobicity, making it ideal for anti-fouling coatings. However, the shorter trifluoroethyl group in Trimethoxy(2,2,2-trifluoroethyl)silane balances hydrophobicity with better solubility in organic solvents .
    Methyldipentyl(2,2,2-trifluoroethyl)silane (C₁₀H₂₁F₃Si)
    • Structure : Silicon bonded to methyl, pentyl, and trifluoroethyl groups.
    • Key Differences: The absence of methoxy groups eliminates hydrolysis-driven applications (e.g., crosslinking). Instead, this compound is used in fluorinated lubricants or surfactants due to its non-polar substituents .

    Functional Group Reactivity

    Trimethoxy(pentafluorophenyl)silane (TPFS)
    • Structure : Silicon bonded to three methoxy groups and a pentafluorophenyl (–C₆F₅) ring.
    • Key Differences : The electron-deficient pentafluorophenyl group enhances thermal and oxidative stability, making TPFS suitable as an electrolyte additive in sodium-sulfur batteries. The trifluoroethyl group in the target compound offers milder electron withdrawal but better compatibility with organic matrices .

    Data Tables

    Table 1: Structural and Physical Properties

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrolysis Reactivity Key Applications
    This compound C₅H₁₁F₃O₃Si ~210.22* –OCH₃, –CH₂CF₃ High Nanomaterials, Surface coatings
    Trimethyl(2,2,2-trifluoroethoxy)silane C₅H₁₁F₃OSi 172.22 –CH₃, –OCH₂CF₃ Low Stabilizers, Lubricants
    Trimethoxy(2-phenylethyl)silane C₁₁H₁₈O₃Si 226.35 –OCH₃, –CH₂CH₂C₆H₅ High PAH extraction, Nanoparticles
    (Heptadecafluorodecyl)Trimethoxysilane C₁₃H₁₃F₁₇O₃Si 628.34 –OCH₃, –C₁₀H₄F₁₇ Moderate Anti-fouling coatings

    *Calculated based on analogous compounds.

    Research Findings

    • Hydrolysis Reactivity : Methoxy groups in this compound facilitate faster hydrolysis compared to methyl or phenyl substituents, enabling its use in crosslinking reactions for silica-based materials .
    • Fluorine Effects: The trifluoroethyl group enhances resistance to chemical degradation and reduces surface energy, outperforming non-fluorinated analogs like Trimethoxy(2-phenylethyl)silane in hydrophobic coatings .
    • Electrochemical Applications : While TPFS (trimethoxy(pentafluorophenyl)silane) is preferred in battery electrolytes for its stability, the target compound’s balanced properties make it suitable for fluoropolymer synthesis .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.